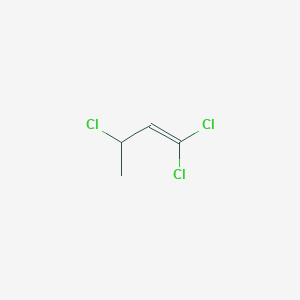

1,1,3-Trichloro-1-butene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13279-86-2 |

|---|---|

Molecular Formula |

C4H5Cl3 |

Molecular Weight |

159.44 g/mol |

IUPAC Name |

1,1,3-trichlorobut-1-ene |

InChI |

InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3 |

InChI Key |

DXLYBTCQQZDCQD-UHFFFAOYSA-N |

SMILES |

CC(C=C(Cl)Cl)Cl |

Canonical SMILES |

CC(C=C(Cl)Cl)Cl |

Synonyms |

1,1,3-Trichloro-1-butene |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3-Trichloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1,3-Trichloro-1-butene (CAS No. 13279-86-2), a chlorinated alkene of interest in synthetic chemistry. Due to the limited availability of specific experimental and biological data for this compound, this guide synthesizes the known information and supplements it with data from structurally related chlorinated alkenes to provide a thorough resource for researchers and professionals in drug development. This document covers the chemical and physical properties, available synthesis information, general analytical approaches, and a discussion on the potential toxicological profile based on related compounds. Safety and handling precautions are also outlined.

Introduction

This compound is a halogenated organic compound. While specific applications in drug development are not widely documented, its chemical structure suggests potential as an intermediate in organic synthesis. Understanding the properties and potential hazards of such compounds is crucial for laboratory safety and for exploring their synthetic utility. This guide aims to consolidate the available technical data for this compound and to provide context based on the broader class of chlorinated alkenes.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are essential for planning reactions, purification procedures, and for safe handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 13279-86-2 | [1][2][3] |

| Molecular Formula | C4H5Cl3 | [2][4] |

| Molecular Weight | 159.4415 g/mol | [2] |

| Boiling Point | 158.5 °C at 760 mmHg | |

| Density | 1.301 g/cm³ | |

| Vapor Pressure | 3.39 mmHg at 25°C | |

| Flash Point | 76.6 °C | |

| LogP (Octanol-Water Partition Coefficient) | 2.93270 | |

| Canonical SMILES | CC(C=C(Cl)Cl)Cl | |

| InChI | InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3 | [4] |

Synthesis and Reactivity

Synthesis of this compound

A documented synthetic route for this compound involves the isomerization of 1,1,1-Trichloro-2-butene. This reaction is reported to proceed with a high yield of 92.0%.[5]

Diagram 1: Synthesis of this compound

Caption: Synthesis of this compound.

Experimental Protocol:

Reactivity

The reactivity of this compound is dictated by the presence of the carbon-carbon double bond and the chlorine substituents.

-

Reaction with Sodium Hydroxide (B78521): Treatment of this compound with sodium hydroxide in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in water at 20°C for 24 hours has been reported.[5] The expected products would likely result from hydrolysis and/or elimination reactions.

-

General Reactivity of Chlorinated Alkenes: Chlorinated alkenes can undergo a variety of reactions, including:

-

Nucleophilic Substitution: The chlorine atoms can be displaced by nucleophiles.

-

Addition Reactions: The double bond can undergo addition reactions with electrophiles.

-

Oxidation: The double bond can be oxidized to form epoxides or other oxygenated products.

-

Reductive Dechlorination: The chlorine atoms can be removed by reducing agents. For instance, granular iron has been shown to reductively dechlorinate other chlorinated butenes.[6][7][8]

-

Analytical Methods

Specific analytical methods for the characterization and quantification of this compound are not extensively detailed in available literature. However, standard analytical techniques for volatile organic compounds would be applicable.

Table 2: Potential Analytical Methods

| Method | Description |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is a powerful technique for separating and identifying volatile compounds. A non-polar capillary column would likely be suitable for separation. The mass spectrum would provide a unique fragmentation pattern for identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy would be invaluable for structural elucidation and purity assessment. While specific NMR data for this compound is not readily available, spectral prediction software can provide estimated chemical shifts. |

| Infrared (IR) Spectroscopy | IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C=C double bond and C-Cl bonds. |

Diagram 2: General Analytical Workflow

References

- 1. journals.asm.org [journals.asm.org]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. This compound - 13279-86-2 | VulcanChem [vulcanchem.com]

- 5. lookchem.com [lookchem.com]

- 6. scispace.com [scispace.com]

- 7. (PDF) Degradation of chlorinated butenes and butadienes by granular iron. (2008) | R. E. Hughes | 2 Citations [scispace.com]

- 8. Degradation Of Chlorinated Butenes And Butadienes By Granular Iron [witpress.com]

An In-depth Technical Guide to the Synthesis of 1,1,3-Trichlorobut-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,1,3-trichlorobut-1-ene, a valuable chlorinated alkene intermediate in organic synthesis. This document details the experimental protocols, reaction mechanisms, and quantitative data associated with its preparation, aimed at providing researchers and professionals in drug development and chemical synthesis with a thorough understanding of its synthesis.

Core Synthesis Pathways

Three primary methods for the synthesis of 1,1,3-trichlorobut-1-ene have been identified in the scientific literature:

-

Isomerization of 1,1,1-Trichloro-2-butene: This pathway involves the allylic rearrangement of 1,1,1-trichloro-2-butene catalyzed by a Lewis acid, typically zinc(II) chloride. This method is reported to be high-yielding.

-

Dehydrobromination of 1,1,1-Trichloro-3-bromobutane: This elimination reaction utilizes a base, such as potassium hydroxide, to remove hydrogen bromide from the precursor, forming the desired double bond.

-

Dehydrochlorination of 1,1,1,3-Tetrachlorobutane: Similar to dehydrobromination, this pathway involves the elimination of hydrogen chloride from a tetrachlorinated butane (B89635) precursor to yield 1,1,3-trichlorobut-1-ene.

The selection of a particular pathway may depend on the availability of starting materials, desired yield, and reaction conditions.

Detailed Synthesis Protocols and Data

The following sections provide detailed experimental procedures and quantitative data for each of the identified synthesis pathways.

Pathway 1: Isomerization of 1,1,1-Trichloro-2-butene

This method relies on the Lewis acid-catalyzed allylic rearrangement of 1,1,1-trichloro-2-butene. The reaction proceeds through the formation of a carbocation intermediate, which then rearranges to the more thermodynamically stable 1,1,3-trichlorobut-1-ene.

Reaction Scheme:

An In-Depth Technical Guide to the Structural Isomers and Stereochemistry of 1,1,3-Trichloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural isomers and stereochemistry of 1,1,3-trichloro-1-butene. The presence of both a carbon-carbon double bond and a chiral center in its structure gives rise to a fascinating array of isomeric forms. Understanding the distinct properties and spatial arrangements of these isomers is critical for applications in chemical synthesis, materials science, and drug development, where specific molecular geometries can dictate reactivity and biological activity.

Structural Isomerism of Trichlorobutene

The molecular formula C₄H₅Cl₃ encompasses a variety of structural isomers beyond this compound. These isomers differ in the connectivity of their atoms, specifically the placement of the chlorine atoms and the position of the double bond within the butene backbone. A systematic identification of these isomers is crucial for unambiguous characterization and for understanding their unique chemical and physical properties.

Some of the notable structural isomers of trichlorobutene include:

-

1,1,2-Trichloro-1-butene: Features two chlorine atoms on the first carbon and one on the second carbon of the double bond.

-

1,1,4-Trichloro-1-butene: Has two chlorine atoms on the first carbon and one on the fourth carbon.

-

1,2,3-Trichloro-1-butene: One chlorine atom is attached to each of the first three carbons.

-

1,2,4-Trichloro-1-butene: Chlorine atoms are located at the first, second, and fourth positions.

-

1,3,3-Trichloro-1-butene: One chlorine is on the first carbon and two are on the third carbon.[1]

-

2,3,4-Trichloro-1-butene (B1195082): The chlorine atoms are positioned on the second, third, and fourth carbons.[2]

-

1,1,3-Trichloro-2-butene: The double bond is between the second and third carbons, with two chlorines on the first carbon and one on the third.

The specific placement of the electron-withdrawing chlorine atoms significantly influences the electronic properties of the double bond and the overall polarity of the molecule, leading to differences in reactivity and physical properties among these isomers.

Stereochemistry of this compound

The focus of this guide, this compound, exhibits two forms of stereoisomerism: geometric isomerism (E/Z isomerism) and optical isomerism (enantiomerism). This dual nature of stereoisomerism results in four distinct stereoisomers for this compound.

Geometric Isomerism (E/Z Isomerism)

The restricted rotation around the carbon-carbon double bond in this compound leads to the existence of two geometric isomers: (E)-1,1,3-trichloro-1-butene and (Z)-1,1,3-trichloro-1-butene. The designation of 'E' (from the German entgegen, meaning opposite) and 'Z' (from the German zusammen, meaning together) is determined by the Cahn-Ingold-Prelog (CIP) priority rules for the substituents on the double-bond carbons.

For this compound, the substituents on the C1 carbon are two chlorine atoms. On the C2 carbon, the substituents are a hydrogen atom and a 1-chloroethyl group [-CH(Cl)CH₃].

-

(E)-1,1,3-trichloro-1-butene: The higher priority groups on each carbon of the double bond are on opposite sides.

-

(Z)-1,1,3-trichloro-1-butene: The higher priority groups on each carbon of the double bond are on the same side.

The relationship between the structural and stereoisomers of this compound is illustrated in the diagram below.

Caption: Isomeric relationships of this compound.

Optical Isomerism (Enantiomers)

The third carbon atom (C3) in this compound is a chiral center because it is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group (-CH₃), and a dichlorovinyl group (-CH=CCl₂). This chirality gives rise to two non-superimposable mirror images, known as enantiomers. These are designated as (R)- and (S)- based on the spatial arrangement of the groups around the chiral center, again according to the CIP priority rules.

Consequently, each geometric isomer ((E) and (Z)) has a pair of enantiomers:

-

(E,R)-1,1,3-trichloro-1-butene and (E,S)-1,1,3-trichloro-1-butene

-

(Z,R)-1,1,3-trichloro-1-butene and (Z,S)-1,1,3-trichloro-1-butene

These four molecules are all stereoisomers of this compound. The (E)-isomers are diastereomers of the (Z)-isomers.

Physicochemical Properties

The physical and chemical properties of the isomers of trichlorobutene can vary significantly. While comprehensive experimental data for each specific stereoisomer of this compound is scarce in the literature, general properties for the compound and its structural isomers are available.

| Property | This compound | 1,3,3-Trichloro-1-butene | 2,3,4-Trichloro-1-butene | (E)-1,2,4-Trichloro-1-butene |

| CAS Number | 13279-86-2[3] | 52198-52-4[1] | 2431-50-7[2] | 59740-68-0[4] |

| Molecular Weight ( g/mol ) | 159.44[3] | 159.44[1] | 159.44[2] | 159.44[4] |

| Boiling Point (°C) | 158.5 at 760 mmHg[3] | Not available | Not available | Not available |

| Density (g/cm³) | 1.301[3] | Not available | Not available | Not available |

| Vapor Pressure (mmHg at 25°C) | 3.39[3] | Not available | Not available | Not available |

Experimental Protocols

General Synthesis of Chlorinated Butenes

The synthesis of trichlorobutenes often involves the chlorination of butene or its derivatives. The reaction conditions, such as temperature, pressure, and the presence of catalysts, can influence the isomeric distribution of the products. For instance, the synthesis of 2,3,4-trichloro-1-butene can be achieved through the chlorination of 1-butene.

Protocol: Chlorination of 1-Butene

-

Reaction Setup: A glass-lined reactor equipped with a stirrer, a gas inlet, a condenser, and a temperature probe is charged with a suitable solvent (e.g., carbon tetrachloride).

-

Reactant Introduction: 1-Butene is bubbled through the solvent at a controlled rate.

-

Chlorination: Gaseous chlorine is introduced into the reactor, reacting with the dissolved 1-butene. The reaction is typically carried out at low temperatures to control its exothermicity.

-

Work-up: The reaction mixture is washed with a sodium bicarbonate solution to neutralize any excess acid, followed by washing with water.

-

Purification: The organic layer is dried over a drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The resulting crude product is then purified by fractional distillation to separate the different trichlorobutene isomers.

Characterization of Isomers

The identification and differentiation of the structural and stereoisomers of this compound require a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts, coupling constants, and splitting patterns of the protons will differ for each isomer. For E/Z isomers, the coupling constant between the vinylic proton and the proton at C3 is expected to be different. The protons adjacent to the chiral center in enantiomers will be chemically equivalent in an achiral solvent but can be distinguished using a chiral shift reagent.

-

¹³C NMR: The number of unique carbon signals can help distinguish between structural isomers. The chemical shifts of the carbons in the double bond and the chiral center will be sensitive to the stereochemistry.

Infrared (IR) Spectroscopy:

-

The C=C stretching vibration will be present in all isomers. The out-of-plane C-H bending vibrations can sometimes be used to distinguish between E and Z isomers. The fingerprint region (below 1500 cm⁻¹) will be unique for each isomer.

Mass Spectrometry (MS):

-

While all isomers will have the same molecular ion peak, their fragmentation patterns upon ionization can differ, providing clues to their structure.

The logical workflow for the synthesis and characterization of this compound isomers is depicted below.

Caption: Synthesis and characterization workflow.

Conclusion

This compound is a molecule with significant structural and stereochemical complexity. The presence of both geometric and optical isomerism results in four distinct stereoisomers, each with potentially unique chemical and physical properties. While detailed experimental data for each individual stereoisomer is limited, a systematic approach combining synthesis, separation, and spectroscopic characterization can lead to their unambiguous identification. For researchers in drug development and materials science, a thorough understanding of the isomeric landscape of such molecules is essential for controlling their properties and achieving desired outcomes in their applications. Further research is warranted to fully characterize each stereoisomer and explore their potential applications.

References

physical and chemical properties of 1,1,3-Trichloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Trichloro-1-butene is a chlorinated alkene with the molecular formula C₄H₅Cl₃. As a member of the organochlorine family, its chemical behavior is characterized by the presence of both a carbon-carbon double bond and multiple chlorine substituents. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights into its structure, reactivity, and potential applications in chemical synthesis. Due to the limited availability of data for this specific isomer, information from related chlorinated butenes is included to provide a broader context for its potential characteristics and reactivity.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while some data is available for the 1,1,3-isomer, other values are derived from computational estimates or data for isomeric compounds.

| Property | Value | Source |

| Molecular Formula | C₄H₅Cl₃ | [1][2] |

| Molecular Weight | 159.44 g/mol | [1][2] |

| CAS Number | 13279-86-2 | [1][3] |

| Appearance | Colorless liquid (presumed) | Inferred from isomers |

| Boiling Point | 158.5 °C at 760 mmHg | [1] |

| Melting Point | No data available for 1,1,3-isomer. (-52 °C for 2,3,4-trichloro-1-butene) | [4][5] |

| Density | 1.301 g/cm³ | [1] |

| Vapor Pressure | 3.39 mmHg at 25°C | [1] |

| Solubility | Insoluble in water; Soluble in benzene (B151609) and chloroform (B151607) (for 2,3,4-trichloro-1-butene) | [4][5] |

| LogP | 2.93 - 3.0 | [1][6] |

| Flash Point | 76.6 °C | [1] |

Spectral Data

-

¹H NMR: The spectrum would be expected to show signals corresponding to the methyl and methine protons, with chemical shifts and coupling patterns influenced by the adjacent chlorine atoms and the double bond.

-

¹³C NMR: The spectrum would display four distinct signals for the four carbon atoms, with the carbons attached to chlorine atoms and those of the double bond showing characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for C=C stretching (around 1600-1650 cm⁻¹), C-H stretching and bending, and C-Cl stretching (typically in the fingerprint region, 600-800 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the carbon-carbon bonds.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by the interplay between the electrophilic double bond and the electron-withdrawing chlorine atoms.

Synthesis

A potential synthetic route to this compound involves the isomerization of other trichlorobutene isomers.[1] However, detailed experimental protocols for its synthesis are not well-documented in publicly accessible literature. The synthesis of related chlorinated butenes often involves the chlorination of butene or its derivatives.[4]

Reactivity

1. Nucleophilic Substitution: The allylic chlorine atom at the C-3 position is susceptible to nucleophilic substitution reactions. The reaction can proceed via direct substitution (Sₙ2) or with allylic rearrangement (Sₙ2'), depending on the nucleophile and reaction conditions. Weaker nucleophiles might favor an Sₙ1-type mechanism due to the potential for forming a stabilized allylic carbocation.

Caption: Potential nucleophilic substitution pathways for this compound.

2. Dehydrochlorination: In the presence of a strong base, this compound can undergo dehydrochlorination to form dichlorobutadiene isomers. The rate and regioselectivity of this elimination reaction are influenced by the strength of the base and the reaction temperature. Studies on other trichlorobutene isomers have shown that dehydrochlorination proceeds via an E2 mechanism.

Caption: Dehydrochlorination of this compound.

3. Electrophilic Addition: The double bond in this compound can undergo electrophilic addition reactions, although the presence of electron-withdrawing chlorine atoms deactivates the double bond towards this type of reaction compared to unhalogenated alkenes.

Biological Activity and Toxicology

Specific toxicological data for this compound is scarce. However, chlorinated aliphatic hydrocarbons as a class can exhibit toxicity.[7] Studies on the isomer 2,3,4-trichloro-1-butene (B1195082) indicate that it can be an irritant upon inhalation and may cause tissue damage with repeated exposure.[4] It is reasonable to assume that this compound may have similar hazardous properties. Due to the lack of specific data, this compound should be handled with appropriate safety precautions in a well-ventilated area, and direct contact should be avoided. Some chlorinated butenes have been shown to be toxic and persistent in the environment.[8][9]

Experimental Protocols

General Synthetic Approach (Hypothetical)

A potential laboratory-scale synthesis could involve the controlled chlorination of a suitable butene precursor followed by purification using fractional distillation. The reaction progress would be monitored by techniques such as gas chromatography (GC), and the final product structure confirmed by spectroscopic methods (NMR, IR, MS).

References

- 1. lookchem.com [lookchem.com]

- 2. This compound - 13279-86-2 | VulcanChem [vulcanchem.com]

- 3. chembk.com [chembk.com]

- 4. Buy 2,3,4-Trichloro-1-butene | 2431-50-7 [smolecule.com]

- 5. 2,3,4-Trichloro-1-butene | C4H5Cl3 | CID 17073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1,3-Trichlorobut-1-ene | C4H5Cl3 | CID 25829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. eurochlor.org [eurochlor.org]

- 8. (PDF) Degradation of chlorinated butenes and butadienes by granular iron. (2008) | R. E. Hughes | 2 Citations [scispace.com]

- 9. Degradation Of Chlorinated Butenes And Butadienes By Granular Iron [witpress.com]

Toxicological Profile and Health Effects of 1,1,3-Trichloro-1-butene: An In-depth Technical Guide

Disclaimer: Specific toxicological data for 1,1,3-Trichloro-1-butene (CAS No. 13279-86-2) is scarce in publicly available literature. Therefore, this guide heavily relies on data from the structurally similar isomer, 2,3,4-Trichloro-1-butene (CAS No. 2431-50-7), as a surrogate for predicting potential toxicity. This information should be interpreted with caution and is intended for research and professional guidance only.

Chemical and Physical Properties

This compound is a chlorinated alkene with the molecular formula C₄H₅Cl₃.[1][2][3][4] While specific experimental data for this isomer is limited, its properties can be estimated based on its structure and data from related compounds. The known properties of this compound and its surrogate, 2,3,4-Trichloro-1-butene, are summarized below.

| Property | This compound | 2,3,4-Trichloro-1-butene |

| CAS Number | 13279-86-2[1][2][3][4] | 2431-50-7[5][6] |

| Molecular Formula | C₄H₅Cl₃[1][2][3][4] | C₄H₅Cl₃[5][6] |

| Molecular Weight | 159.44 g/mol [1][3] | 159.44 g/mol [5] |

| Appearance | - | Colorless liquid[5][7] |

| Boiling Point | 158.5 °C at 760 mmHg[1] | 155-162 °C[6] |

| Density | 1.301 g/cm³[1] | 1.34 g/cm³ at 20 °C[6] |

| Vapor Pressure | 3.39 mmHg at 25 °C[1] | 1.88 mmHg[8] |

| Flash Point | 76.6 °C[1] | 63 °C (closed cup)[7] |

| Water Solubility | - | 600 mg/L at 20 °C[6] |

| LogP (Octanol/Water Partition Coefficient) | 2.93 | - |

Toxicological Profile

The toxicological data presented below is primarily for 2,3,4-Trichloro-1-butene and should be considered as indicative for this compound.

Acute Toxicity

2,3,4-Trichloro-1-butene exhibits moderate to high acute toxicity via oral and inhalation routes.[6][9][10] It is harmful if swallowed and toxic if inhaled.[5][10] The substance is also irritating to the skin, eyes, and respiratory tract.[5][7]

| Route | Species | Test | Value | Reference |

| Oral | Rat | LD₅₀ | 341 mg/kg | [9] |

| Oral | Rat | LD₅₀ | 351 mg/kg bw | [6] |

| Inhalation | Rat | LC₅₀ | 90 ppm (4h) | [5][8] |

| Inhalation | Rat | LC₅₀ | 430 - 1722 mg/m³ (4h) | [6] |

Symptoms of Acute Exposure:

Subchronic and Chronic Toxicity

Limited data is available on the subchronic and chronic toxicity of trichlorobutenes. Repeated inhalation exposure to 2,3,4-Trichloro-1-butene has been shown to cause morphological changes in the airways and lungs of rats.[6] Long-term inhalation exposure in rats (2 ppm, 6h/day, 5d/week for 12 weeks, followed by 88 weeks at 1.5 ppm) resulted in the development of neuro-epithelioma and malignant neurinoma in the nasal cavities.[6] A No-Observed-Adverse-Effect Level (NOAEL) of 0.1 ppm was derived from another study.[6] The substance may have long-term effects on the respiratory tract, potentially leading to tissue lesions.[5][7]

Carcinogenicity

2,3,4-Trichloro-1-butene is suspected of causing cancer.[5][10] As mentioned above, long-term inhalation studies in rats have shown evidence of carcinogenicity in the nasal passages.[6]

Genotoxicity

The genotoxic potential of 2,3,4-Trichloro-1-butene has been investigated in a limited number of studies. It has been shown to induce an elevated gene mutation rate in bacteria and yeast.[6] However, a single in vivo dominant lethal test in rats did not show mutagenic potential.[6]

Reproductive and Developmental Toxicity

There is no specific data available on the reproductive and developmental toxicity of this compound or its isomers.

Mechanism of Toxicity and Metabolism

The toxicity of chlorinated alkenes, including presumably this compound, is closely linked to their metabolism. The primary metabolic pathways involve cytochrome P450 (CYP) enzymes and glutathione (B108866) (GSH) conjugation.

Metabolic Activation of Chlorinated Alkenes

Caption: Metabolic activation of chlorinated alkenes.

Oxidation by CYP450 enzymes can lead to the formation of reactive epoxide intermediates.[11] These epoxides are electrophilic and can bind to cellular macromolecules, including DNA, to form DNA adducts. This process is a key mechanism of genotoxicity and carcinogenicity for many chlorinated hydrocarbons.[11]

Alternatively, chlorinated alkenes can be conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs).[5] While this is often a detoxification pathway, the resulting glutathione conjugates of some chlorinated alkenes can be further metabolized, particularly in the kidneys, to form nephrotoxic species.[5]

Experimental Protocols

Acute Oral Toxicity (OECD 423)

This method involves a stepwise procedure where a small number of animals (usually rats) are dosed at one of a series of fixed dose levels. The response (mortality or evident toxicity) of the animals in the initial step determines the dose for the next step. The objective is to identify a dose that causes evident toxicity but not mortality, and a dose that causes mortality, thereby allowing for classification of the substance's acute oral toxicity.

Workflow for Acute Oral Toxicity Testing (OECD 423)

Caption: OECD 423 Acute Oral Toxicity Workflow.

Acute Inhalation Toxicity (OECD 403)

This test determines the median lethal concentration (LC₅₀) of a substance in air. Groups of animals, typically rats, are exposed to the test substance at different concentrations for a fixed period (usually 4 hours). The animals are then observed for up to 14 days. The number of mortalities at each concentration is recorded, and the LC₅₀ is calculated.

Skin and Eye Irritation (OECD 404 & 405)

For skin irritation (OECD 404), the test substance is applied to a small patch of skin on an animal (usually a rabbit). The site is observed for signs of irritation, such as redness (erythema) and swelling (edema), at various time points. For eye irritation (OECD 405), a small amount of the substance is instilled into one eye of an animal (again, usually a rabbit), with the other eye serving as a control. The eyes are examined for redness, swelling, and discharge, as well as corneal and iridial effects.[12]

Carcinogenicity (OECD 451)

Long-term studies are conducted in which groups of animals (usually rats and mice) are exposed to the test substance for a major portion of their lifespan (e.g., 2 years for rats).[10] The substance is administered daily, typically in the diet or drinking water, at several dose levels. Animals are monitored for the development of tumors, and a full histopathological examination is performed at the end of the study.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

This in vitro test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[8] The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. The number of revertant colonies is a measure of the mutagenic potential.[8]

Conclusion

Due to the significant data gap for this compound, a definitive toxicological profile cannot be established. However, based on the data available for the surrogate 2,3,4-Trichloro-1-butene and general knowledge of chlorinated alkenes, it is prudent to consider this compound as a substance with moderate to high acute toxicity, potential for chronic respiratory effects, and a suspected carcinogen. It is also likely to be a skin, eye, and respiratory irritant. Its toxicity is likely mediated through metabolic activation to reactive epoxides. Further testing is required to fully characterize the toxicological profile of this specific isomer.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ecetoc.org [ecetoc.org]

- 4. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformational aspects of glutathione conjugates of chlorinated alkenes: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. nib.si [nib.si]

- 9. researchgate.net [researchgate.net]

- 10. policycommons.net [policycommons.net]

- 11. catalog.labcorp.com [catalog.labcorp.com]

- 12. nucro-technics.com [nucro-technics.com]

Environmental Fate of 1,1,3-Trichloro-1-butene in Soil and Water: A Technical Guide

Disclaimer: Limited direct experimental data on the environmental fate of 1,1,3-trichloro-1-butene is available in public literature. This guide synthesizes known information about this compound and infers its likely behavior in soil and water based on the established environmental fate of analogous chlorinated alkenes and butenes. The experimental protocols provided are generalized for volatile chlorinated hydrocarbons and can be adapted for specific studies on this compound.

Introduction

This compound is a chlorinated alkene whose presence in the environment raises concerns due to the general persistence and toxicity of this class of compounds. Understanding its environmental fate—how it moves, transforms, and persists in soil and water—is crucial for assessing its potential risks and developing remediation strategies. This technical guide provides a comprehensive overview of the anticipated environmental behavior of this compound, drawing upon data from structurally similar chemicals to elucidate its likely degradation and transport pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are critical in predicting its environmental distribution. With a moderate vapor pressure and a LogP value suggesting some affinity for organic matter, it is expected to partition between the atmosphere, water, and soil organic carbon.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄H₅Cl₃ | [1] |

| Molecular Weight | 159.44 g/mol | [1] |

| CAS Number | 13279-86-2 | [1] |

| Vapor Pressure | 3.39 mmHg at 25°C | [1] |

| Boiling Point | 158.5°C at 760 mmHg | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.93 | [1] |

| Density | 1.301 g/cm³ | [1] |

Environmental Fate in Water

The fate of this compound in aqueous environments is governed by a combination of hydrolysis, biodegradation, photodegradation, and volatilization.

Abiotic Degradation: Hydrolysis

While specific environmental hydrolysis data is scarce, one study indicates that this compound reacts with sodium hydroxide (B78521) in water at 20°C over 24 hours to form products including 4,4-dichloro-3-buten-2-ol.[1] This suggests that under alkaline conditions, hydrolysis can occur. However, at neutral pH typical of most surface waters, the rate of abiotic hydrolysis is likely to be slow.

Biodegradation

The biodegradation of chlorinated alkenes can proceed under both aerobic and anaerobic conditions, often through cometabolism where microorganisms degrade the compound fortuitously while utilizing another primary substrate.[2][3][4]

-

Aerobic Biodegradation: Aerobic bacteria possessing monooxygenase enzymes can oxidize chlorinated alkenes.[2][3] For this compound, this could lead to the formation of unstable epoxides that subsequently hydrolyze to chlorinated diols and other oxygenated products.

-

Anaerobic Biodegradation: Under anaerobic conditions, reductive dechlorination is a primary degradation pathway for many chlorinated hydrocarbons.[4] This process involves the sequential removal of chlorine atoms. For this compound, this could lead to the formation of dichlorobutenes, monochlorobutenes, and ultimately butene.

An inferred biodegradation pathway for this compound in water is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Cometabolic degradation of chlorinated alkenes by alkene monooxygenase in a propylene-grown Xanthobacter strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cometabolic degradation of chlorinated alkenes by alkene monooxygenase in a propylene-grown Xanthobacter strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances and trends of trichloroethylene biodegradation: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Degradation Pathways of Chlorinated Butenes in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the environmental degradation pathways of chlorinated butenes. These compounds, primarily used as intermediates in chemical synthesis, can be released into the environment, necessitating a thorough understanding of their fate and transformation. This document outlines the primary abiotic, biotic, and photodegradation mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Degradation Pathways

Chlorinated butenes undergo degradation in the environment through three main pathways: abiotic degradation, biodegradation, and photodegradation. The specific pathway and its efficiency are dependent on the isomer of the chlorinated butene and the environmental conditions.

Abiotic Degradation

Abiotic degradation of chlorinated butenes occurs through chemical reactions that do not involve microorganisms. The most significant abiotic processes are reductive dechlorination by zero-valent iron and hydrolysis.

In anoxic environments, such as groundwater, granular zero-valent iron (ZVI) is a highly effective agent for the reductive dechlorination of chlorinated butenes.[1][2] This process is a key mechanism in permeable reactive barriers used for groundwater remediation.[1][2] The degradation generally follows pseudo-first-order kinetics.[2]

The primary mechanism for dichlorobutenes is reductive β-elimination, where two chlorine atoms on adjacent carbons are removed, forming a double bond.[2] For instance, 3,4-dichloro-1-butene (B1205564) is converted to 1,3-butadiene.[1][2] This intermediate can then undergo catalytic hydrogenation to form less harmful products like 1-butene, cis-2-butene, and trans-2-butene.[1][2] Similarly, 2,3,4-trichlorobutene-1 can be transformed to chloroprene (B89495) through reductive β-elimination.[2]

Hydrolysis is another potential abiotic degradation pathway for some chlorinated butenes in aqueous environments. For example, 1,4-dichloro-2-butene has a measured neutral hydrolysis half-life of 3.2 days, suggesting this can be a significant fate process in moist soils and water.[2] The hydrolysis of 3,4-dichloro-1-butene is also expected to occur, potentially yielding products such as 4-chloro-3-hydroxy-1-butene and 3,4-dihydroxy-1-butene.

Biodegradation

The biodegradation of chlorinated butenes is less well-documented than that of other chlorinated solvents like chlorinated ethenes and benzenes. However, based on the known enzymatic pathways for these analogous compounds, likely biodegradation routes for chlorinated butenes can be inferred. Biodegradation can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, the biodegradation of chlorinated butenes is likely to be initiated by oxygenase enzymes, such as monooxygenases and dioxygenases.[3][4] This process is often a form of cometabolism, where the degradation of the chlorinated compound is facilitated by enzymes produced by microorganisms for the metabolism of other primary substrates.[5][6]

The proposed aerobic pathway involves the oxidation of the carbon-carbon double bond to form an epoxide. This epoxide is unstable and can undergo further enzymatic or spontaneous reactions, leading to the cleavage of carbon-chlorine bonds and the formation of intermediates that can enter central metabolic pathways.

In anaerobic environments, the primary biodegradation pathway for highly chlorinated compounds is reductive dechlorination.[4][7] This process involves the sequential removal of chlorine atoms, with the chlorinated butene serving as an electron acceptor.[5] This is a respiratory process for some specialized bacteria, known as organohalide-respiring bacteria.[7]

For dichlorobutenes, reductive dechlorination would lead to the formation of monochlorobutenes and subsequently butene. These less chlorinated products could then potentially be degraded further under anaerobic or aerobic conditions.

Photodegradation

Photodegradation involves the breakdown of chemical compounds by light energy. For chlorinated butenes, this can occur through direct photolysis or indirect photolysis.

Direct photolysis occurs when a molecule absorbs light of a specific wavelength, leading to its excitation and subsequent chemical transformation. Chlorinated butenes may undergo direct photolysis in the atmosphere or in sunlit surface waters. The absorption of UV radiation can lead to the cleavage of the carbon-chlorine bond, generating highly reactive radical species.

Indirect photolysis is often a more significant degradation pathway in the environment. It involves the reaction of chlorinated butenes with photochemically generated reactive species, such as hydroxyl radicals (•OH), in the atmosphere and in water. In the atmosphere, the reaction of 3,4-dichloro-1-butene with ozone has an estimated half-life of about 23 hours.

Quantitative Data Summary

The following tables summarize the available quantitative data for the degradation of various chlorinated butenes under different environmental conditions.

Table 1: Abiotic Degradation of Chlorinated Butenes with Granular Iron

| Compound | Half-life (Batch Experiments) | Half-life (Column Experiment) | Key Products | Reference(s) |

| trans-1,4-Dichloro-2-butene | 5.1 - 7.5 h | - | 1,3-Butadiene | [2] |

| 3,4-Dichloro-1-butene | 5.1 - 7.5 h | 1.6 min | 1,3-Butadiene, 1-Butene, cis-2-Butene, trans-2-Butene | [1][2] |

| 2,3,4-Trichlorobutene-1 | 5.1 - 7.5 h | - | Chloroprene | [2] |

Table 2: Other Degradation Pathways for Chlorinated Butenes

| Compound | Degradation Pathway | Half-life | Environmental Compartment | Reference(s) |

| 1,4-Dichloro-2-butene (cis-isomer) | Abiotic/Evaporative Processes | 1.8 - 2.5 days | Soil | [2] |

| 1,4-Dichloro-2-butene | Hydrolysis (neutral) | 3.2 days | Water | [2] |

| 3,4-Dichloro-1-butene | Reaction with Ozone | ~23 hours | Atmosphere |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of chlorinated butenes.

Abiotic Degradation with Granular Iron (Batch and Column Studies)

Objective: To determine the degradation rate and pathway of chlorinated butenes in the presence of granular iron under static conditions.

Materials:

-

Granular zero-valent iron (e.g., Connelly-GMP Inc.).

-

Chlorinated butene standards (e.g., trans-1,4-dichloro-2-butene, 3,4-dichloro-1-butene).

-

Deionized water or groundwater.

-

Serum bottles with Teflon-lined septa.

-

Rotary shaker.

-

Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS).

Procedure:

-

Prepare stock solutions of the chlorinated butenes in a suitable solvent.

-

Add a known mass of granular iron to serum bottles.

-

Add deionized water or groundwater to the bottles, leaving minimal headspace.

-

Spike the aqueous phase with a known concentration of the chlorinated butene stock solution.

-

Seal the bottles with Teflon-lined septa and crimp caps.

-

Place the bottles on a rotary shaker at a constant temperature.

-

At specified time intervals, withdraw aqueous samples using a gas-tight syringe.

-

Analyze the samples for the parent compound and potential degradation products using GC-ECD or GC-MS.

-

Set up control experiments without granular iron to assess abiotic degradation pathways other than reductive dechlorination.

Objective: To simulate the degradation of chlorinated butenes in a permeable reactive barrier system.

Materials:

-

Glass column with sampling ports.

-

Granular zero-valent iron mixed with sand.

-

Peristaltic pump.

-

Chlorinated butene stock solution.

-

Analytical instrumentation (GC-ECD or GC-MS).

Procedure:

-

Pack the column with a mixture of granular iron and sand to achieve a desired permeability.

-

Saturate the column with deionized water or groundwater.

-

Pump a solution containing a known concentration of the chlorinated butene through the column at a constant flow rate.

-

Collect samples from the influent, effluent, and intermediate sampling ports at regular intervals.

-

Analyze the samples to determine the concentration profile of the chlorinated butene and its degradation products along the column.

-

Calculate the degradation rate constant and half-life based on the residence time in the column.

Biodegradation Microcosm Study

Objective: To assess the potential for microbial degradation of chlorinated butenes in soil and groundwater samples from a contaminated site.

Materials:

-

Soil and groundwater from the site of interest.

-

Serum bottles with Teflon-lined septa.

-

Chlorinated butene standards.

-

Nutrient medium (if biostimulation is being tested).

-

Anaerobic chamber or glove box (for anaerobic studies).

-

Analytical instrumentation (GC-MS for organics, ion chromatography for anions).

-

DNA extraction kits and qPCR for microbial analysis.

Procedure:

-

Inside an anaerobic chamber (for anaerobic studies), dispense a known amount of site soil into serum bottles.

-

Add site groundwater to create a slurry.

-

Spike the microcosms with the chlorinated butene of interest.

-

For biostimulation experiments, amend a set of microcosms with electron donors (e.g., lactate, acetate) or electron acceptors (e.g., oxygen for aerobic studies).

-

Prepare sterile (autoclaved or poisoned) controls to distinguish between biotic and abiotic degradation.

-

Incubate the microcosms in the dark at a temperature representative of the in-situ conditions.

-

Periodically sacrifice replicate microcosms for analysis.

-

Analyze the aqueous phase for the parent compound and degradation products.

-

Analyze the soil for the parent compound and to perform microbial analyses (e.g., DNA extraction to identify potential degrading microorganisms).

Aqueous Photolysis Experiment

Objective: To determine the rate of direct and indirect photolysis of a chlorinated butene in water.

Materials:

-

Photoreactor equipped with a UV lamp simulating sunlight.

-

Quartz reaction vessels.

-

Chlorinated butene standard.

-

Purified water.

-

For indirect photolysis: a photosensitizer (e.g., nitrate, dissolved organic matter) or a source of hydroxyl radicals (e.g., hydrogen peroxide).[8]

-

High-performance liquid chromatography (HPLC) with a UV detector or GC-MS.

Procedure:

-

Prepare an aqueous solution of the chlorinated butene in a quartz vessel.

-

For indirect photolysis studies, add the photosensitizer or hydroxyl radical source.

-

Place the vessel in the photoreactor and irradiate with the UV lamp.

-

At set time intervals, withdraw samples for analysis.

-

Analyze the samples for the disappearance of the parent compound using HPLC or GC-MS.

-

Run a dark control (the vessel is wrapped in foil) to account for any non-photolytic degradation.

-

Calculate the photolysis rate constant and quantum yield.

Conclusion

The environmental degradation of chlorinated butenes is a complex process involving abiotic, biotic, and photolytic pathways. Abiotic reductive dechlorination with zero-valent iron is a well-characterized and effective remediation strategy for contaminated groundwater. While specific data on the biodegradation of chlorinated butenes is limited, the known mechanisms for other chlorinated alkenes suggest that both aerobic cometabolism and anaerobic reductive dechlorination are plausible pathways. Photodegradation, particularly indirect photolysis, is likely to contribute to the attenuation of chlorinated butenes in atmospheric and sunlit aquatic environments. Further research is needed to fully elucidate the microbial and photochemical degradation pathways and to obtain more comprehensive quantitative data on their degradation rates in various environmental matrices.

References

- 1. Microbial genes and enzymes in the degradation of chlorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Role of Microbial Enzymes in the Bioremediation of Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbe.com [microbe.com]

- 5. eurochlor.org [eurochlor.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ACP - Direct formation of HONO through aqueous-phase photolysis of organic nitrates [acp.copernicus.org]

The Carcinogenic Potential of Chlorinated Aliphatic Hydrocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core evidence and mechanistic understanding of the potential carcinogenicity of key chlorinated aliphatic hydrocarbons. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This guide summarizes quantitative data from pivotal animal bioassays, details the experimental protocols of these studies, and visualizes the critical signaling pathways implicated in the carcinogenic processes.

Quantitative Carcinogenicity Data

The following tables summarize the key quantitative findings from long-term carcinogenicity bioassays of selected chlorinated aliphatic hydrocarbons in rodent models. These data highlight the dose-dependent carcinogenic effects and target organ specificity of these compounds.

Table 1: Carcinogenicity of 1,2-Dichloroethane (B1671644) in Rats and Mice

| Species/Sex | Exposure Route | Dose | Duration | Target Organ | Tumor Type | Incidence |

| Rat (Osborne-Mendel)/Male | Gavage | 47 mg/kg/day (low) | 78 weeks | Forestomach | Squamous-cell carcinoma | Not specified |

| 95 mg/kg/day (high) | 78 weeks | Forestomach | Squamous-cell carcinoma | Not specified | ||

| 47 mg/kg/day (low) | 78 weeks | Circulatory System | Hemangiosarcoma | Not specified | ||

| 95 mg/kg/day (high) | 78 weeks | Circulatory System | Hemangiosarcoma | Not specified | ||

| Rat (Osborne-Mendel)/Female | Gavage | 47 mg/kg/day (low) | 78 weeks | Mammary Gland | Adenocarcinoma | Not specified |

| 95 mg/kg/day (high) | 78 weeks | Mammary Gland | Adenocarcinoma | Not specified | ||

| Rat (F344)/Male | Inhalation | 10, 40, 160 ppm | 104 weeks | Subcutaneous Tissue | Fibroma | Dose-dependent increase |

| 10, 40, 160 ppm | 104 weeks | Mammary Gland | Fibroadenoma | Dose-dependent increase | ||

| 10, 40, 160 ppm | 104 weeks | Peritoneum | Mesothelioma | Dose-dependent increase | ||

| Rat (F344)/Female | Inhalation | 10, 40, 160 ppm | 104 weeks | Subcutaneous Tissue | Fibroma | Dose-dependent increase |

| 10, 40, 160 ppm | 104 weeks | Mammary Gland | Adenoma, Fibroadenoma, Adenocarcinoma | Dose-dependent increase | ||

| Mouse (B6C3F1)/Male | Gavage | 97 mg/kg/day (low) | 78 weeks | Lung | Alveolar/bronchiolar adenoma | Not specified |

| 195 mg/kg/day (high) | 78 weeks | Lung | Alveolar/bronchiolar adenoma | Significant increase | ||

| Mouse (B6C3F1)/Female | Gavage | 149 mg/kg/day (low) | 78 weeks | Lung | Alveolar/bronchiolar adenoma | 7/50 (14%) |

| 299 mg/kg/day (high) | 78 weeks | Lung | Alveolar/bronchiolar adenoma | 15/48 (31%) | ||

| 149 mg/kg/day (low) | 78 weeks | Mammary Gland | Adenocarcinoma | 9/50 (18%) | ||

| 299 mg/kg/day (high) | 78 weeks | Mammary Gland | Adenocarcinoma | 7/48 (15%) | ||

| 149 mg/kg/day (low) | 78 weeks | Uterus | Adenocarcinoma | 3/49 (6%) | ||

| 299 mg/kg/day (high) | 78 weeks | Uterus | Adenocarcinoma | 4/47 (9%) | ||

| Mouse (BDF1)/Female | Inhalation | 10, 30, 90 ppm | 104 weeks | Lung | Bronchiolo-alveolar adenoma and carcinoma | Dose-dependent increase |

| 10, 30, 90 ppm | 104 weeks | Uterus | Endometrial stromal polyp | Dose-dependent increase | ||

| 10, 30, 90 ppm | 104 weeks | Mammary Gland | Adenocarcinoma | Dose-dependent increase | ||

| 10, 30, 90 ppm | 104 weeks | Liver | Hepatocellular adenoma | Dose-dependent increase |

Source: National Cancer Institute, 1978; Nagano et al., 2006.[1][2][3][4][5]

Table 2: Carcinogenicity of Trichloroethylene (B50587) in Rats and Mice

| Species/Sex | Exposure Route | Dose | Duration | Target Organ | Tumor Type | Incidence |

| Rat (Osborne-Mendel)/Male | Gavage | 549 mg/kg/day (low) | 78 weeks | Kidney | No significant increase | - |

| 1097 mg/kg/day (high) | 78 weeks | Kidney | No significant increase | - | ||

| Rat (F344)/Male | Inhalation | 600 ppm | 104 weeks | Kidney | Renal tubule carcinoma | 4/130 |

| Mouse (B6C3F1)/Male | Gavage | 1169 mg/kg/day (low) | 78 weeks | Liver | Hepatocellular carcinoma | 26/50 (52%) |

| 2339 mg/kg/day (high) | 78 weeks | Liver | Hepatocellular carcinoma | 31/48 (65%) | ||

| Mouse (B6C3F1)/Female | Gavage | 869 mg/kg/day (low) | 78 weeks | Liver | Hepatocellular carcinoma | 4/50 (8%) |

| 1739 mg/kg/day (high) | 78 weeks | Liver | Hepatocellular carcinoma | 11/47 (23%) |

Source: National Cancer Institute, 1976; Maltoni et al., 1988.[6][7][8][9][10][11][12]

Table 3: Carcinogenicity of Chloroform (B151607) in Rats and Mice

| Species/Sex | Exposure Route | Dose | Duration | Target Organ | Tumor Type | Incidence |

| Rat (Osborne-Mendel)/Male | Drinking Water | 160 mg/kg/day (high) | 104 weeks | Kidney | Renal tubular adenoma and adenocarcinoma | 14% |

| Mouse (B6C3F1)/Female | Drinking Water | 263 mg/kg/day (high) | 104 weeks | Liver | Hepatocellular carcinoma | No significant increase |

Source: Jorgenson et al., 1985.[13][14][15][16][17][18][19][20][21]

Table 4: Carcinogenicity of Carbon Tetrachloride in Rodents

| Species/Sex | Exposure Route | Dose | Duration | Target Organ | Tumor Type |

| Rat | Oral, Subcutaneous, Inhalation | Not specified | Not specified | Liver, Mammary Gland | Benign and malignant tumors |

| Mouse | Oral, Inhalation | Not specified | Not specified | Liver, Adrenal Gland | Benign and malignant tumors |

Source: IARC, 1972, 1979, 1999; Nagano et al., 1998, 2007.[22][23]

Table 5: Carcinogenicity of Vinyl Chloride in Rodents

| Species/Sex | Exposure Route | Dose | Duration | Target Organ | Tumor Type |

| Rat, Mouse, Hamster | Oral, Inhalation | Not specified | Not specified | Liver, Mammary Gland, Lung, Zymbal Gland, Skin | Angiosarcoma, Carcinoma |

Source: IARC, 1974, 1979, 1987, 2008.[24][25][26][27][28][29][30][31][32]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. Below are summaries of the experimental protocols for some of the key studies cited in this guide.

NCI Bioassay of 1,2-Dichloroethane (Gavage)[3][4]

-

Test Animals: Osborne-Mendel rats and B6C3F1 mice, approximately 6 weeks old at the start of the study. Groups of 50 male and 50 female animals of each species were used for each dose group, with 20 animals of each sex as vehicle controls.

-

Compound Administration: Technical-grade 1,2-dichloroethane was administered in corn oil via gavage, 5 times per week for 78 weeks.

-

Dosage:

-

Rats (both sexes): Time-weighted average doses of 47 mg/kg/day (low dose) and 95 mg/kg/day (high dose).

-

Male Mice: Time-weighted average doses of 97 mg/kg/day (low dose) and 195 mg/kg/day (high dose).

-

Female Mice: Time-weighted average doses of 149 mg/kg/day (low dose) and 299 mg/kg/day (high dose).

-

Dosage adjustments were made during the study based on toxicity.

-

-

Observation Period: Following the 78-week administration period, animals were observed for an additional 15 to 32 weeks, depending on the group.

-

Pathology: A complete necropsy and microscopic evaluation of all major tissues and organs were conducted on all animals.

Inhalation Carcinogenicity Study of 1,2-Dichloroethane[2]

-

Test Animals: Groups of 50 F344 rats and 50 BDF1 mice of both sexes.

-

Compound Administration: Whole-body inhalation exposure to 1,2-dichloroethane vapor for 6 hours/day, 5 days/week for 104 weeks.

-

Dosage (Concentration):

-

Rats: 10, 40, or 160 ppm.

-

Mice: 10, 30, or 90 ppm.

-

-

Pathology: Complete necropsy and histopathological examination of organs and tissues were performed. Hematological, blood biochemical, and urinary parameters were also analyzed.

NCI Bioassay of Trichloroethylene (Gavage)[7]

-

Test Animals: Osborne-Mendel rats and B6C3F1 mice, approximately 6 weeks old. 50 animals per sex per dose group, with 20 matched controls.

-

Compound Administration: Industrial grade (>99% pure) trichloroethylene was administered in corn oil via oral gavage, 5 times per week for 78 weeks.

-

Dosage:

-

Rats: Initial doses of 650 and 1300 mg/kg, later adjusted.

-

Mice: Time-weighted average doses of 1169 and 2339 mg/kg for males, and 869 and 1739 mg/kg for females.

-

-

Observation Period: Animals were observed until terminal sacrifice at 110 weeks for rats and 90 weeks for mice.

-

Pathology: A complete necropsy and microscopic evaluation of all animals were conducted.

Chloroform in Drinking Water Study[15]

-

Test Animals: Male Osborne-Mendel rats and female B6C3F1 mice.

-

Compound Administration: Chloroform was administered in the drinking water for 104 weeks.

-

Dosage (Concentration in Water): 0, 200, 400, 900, and 1800 mg/liter.

-

Pathology: Complete histopathological examination of tissues was performed at the end of the study.

Signaling Pathways and Mechanisms of Carcinogenicity

The carcinogenic mechanisms of chlorinated aliphatic hydrocarbons are complex and can involve both genotoxic and non-genotoxic pathways. The following diagrams illustrate some of the key proposed signaling pathways.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Carcinogenicity and chronic toxicity in rats and mice exposed by inhalation to 1,2-dichloroethane for two years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Bioassay of 1,2-dichloroethane for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Dose-response analyses of the carcinogenic effects of trichloroethylene in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carcinogenesis bioassay of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-response analyses of the carcinogenic effects of trichloroethylene in experimental animals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Trichloroethylene: Mechanistic, Epidemiologic and Other Supporting Evidence of Carcinogenic Hazard - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trichloroethylene - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Long-term carcinogenicity bioassays on trichloroethylene administered by inhalation to Sprague-Dawley rats and Swiss and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chloroform - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Mechanistic considerations for carcinogenic risk estimation: chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Carcinogenicity of chloroform in drinking water to male Osborne-Mendel rats and female B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chloroform mode of action: implications for cancer risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Carcinogenicity of chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental cancer studies of chlorinated by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Carcinogenicity of chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tera.org [tera.org]

- 21. tera.org [tera.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. Carbon Tetrachloride - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Comparison of cancer risk estimates for vinyl chloride using animal and human data with a PBPK model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

- 26. researchgate.net [researchgate.net]

- 27. atsdr.cdc.gov [atsdr.cdc.gov]

- 28. VINYL CHLORIDE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Vinyl chloride-a classical industrial toxicant of new interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. eea.europa.eu [eea.europa.eu]

- 31. VINYL CHLORIDE (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. static.ewg.org [static.ewg.org]

An In-depth Technical Guide to the Reactivity of 1,1,3-Trichloro-1-butene with Nucleophiles and Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 1,1,3-trichloro-1-butene with both nucleophilic and electrophilic reagents. The molecule's unique structure, featuring both vinylic and allylic chlorine atoms, results in a complex reactivity profile. This document will explore the anticipated reaction pathways, supported by established principles of organic chemistry and data from analogous compounds due to the limited specific literature on this compound. Detailed theoretical reaction mechanisms and generalized experimental protocols are provided to guide researchers in the potential synthetic applications of this compound.

Introduction

This compound is a halogenated alkene with the molecular formula C₄H₅Cl₃. Its structure is characterized by a dichlorovinyl group and a chlorinated allylic carbon. This arrangement of functional groups suggests a dualistic reactivity: the vinylic chlorides at the C-1 position are generally unreactive towards nucleophilic substitution, while the allylic chloride at the C-3 position is anticipated to be susceptible to such reactions. The electron-deficient nature of the double bond, due to the electron-withdrawing effects of the chlorine atoms, significantly influences its reactivity towards electrophiles. Understanding these reactivity patterns is crucial for harnessing this compound as a potential building block in organic synthesis.

Physicochemical and Safety Data

A summary of the known physical and chemical properties of this compound is presented in Table 1. Safety information, based on data for structurally related compounds, is also included.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₅Cl₃ | [1][2] |

| Molecular Weight | 159.44 g/mol | [1][2] |

| CAS Number | 13279-86-2 | [1][2] |

| Boiling Point | 158.5 °C at 760 mmHg | [1] |

| Density | 1.301 g/cm³ | [1] |

| Flash Point | 76.6 °C | [1] |

| Vapor Pressure | 3.39 mmHg at 25 °C | [1] |

Safety and Handling:

-

Hazard Statements: Based on related chloroalkenes, this compound is expected to be harmful if swallowed, cause skin and serious eye irritation, and may be harmful if inhaled.[3]

-

Precautionary Statements: Use in a well-ventilated area, wear protective gloves, clothing, and eye protection. Keep away from heat, sparks, and open flames.[3]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Reactivity with Nucleophiles

The nucleophilic reactivity of this compound is dictated by the two distinct types of carbon-chlorine bonds.

Vinylic Chlorides (C-1)

The two chlorine atoms attached to the C-1 position are vinylic chlorides. These are known to be significantly less reactive towards nucleophilic substitution than their saturated counterparts. This reduced reactivity is attributed to:

-

Partial Double Bond Character: Resonance effects create a partial double bond character in the C-Cl bonds, making them stronger and more difficult to break.[4][5][6]

-

sp² Hybridization: The sp² hybridized carbon atom is more electronegative than an sp³ hybridized carbon, leading to a shorter and stronger C-Cl bond.

-

Steric Hindrance: The presence of two chlorine atoms and the adjacent double bond can sterically hinder the approach of a nucleophile.

Therefore, under typical nucleophilic substitution conditions, the vinylic chlorides at C-1 are expected to remain intact.

Allylic Chloride (C-3)

In contrast, the chlorine atom at the C-3 position is an allylic chloride. This position is significantly more reactive towards nucleophilic substitution, proceeding through either an Sₙ1 or Sₙ2 mechanism, often with the possibility of allylic rearrangement (Sₙ' reactions).

Sₙ2 Pathway: Strong, less sterically hindered nucleophiles are likely to favor a direct Sₙ2 displacement of the chloride at C-3.

Caption: Sₙ2 displacement at the allylic position.

Sₙ1 and Sₙ' Pathways: In the presence of polar protic solvents and weaker nucleophiles, the reaction may proceed via an Sₙ1 mechanism. The departure of the chloride ion from C-3 would generate a resonance-stabilized allylic carbocation. The nucleophile can then attack at either C-1 or C-3 of this carbocation, leading to a mixture of products.

Caption: Formation of an allylic carbocation and subsequent nucleophilic attack.

Generalized Experimental Protocols for Nucleophilic Substitution

The following protocols are based on general procedures for reactions with allylic halides and should be adapted and optimized for this compound.

Protocol 1: Reaction with Alkoxides (e.g., Sodium Methoxide)

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous methanol (B129727).

-

Reagent Addition: Sodium metal is added portion-wise to the methanol to generate sodium methoxide (B1231860) in situ.

-

Reaction: The solution is cooled to 0 °C, and this compound (1.0 eq.) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).

-

Workup: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Reaction with Amines (e.g., Aniline)

-

Setup: A round-bottom flask is charged with this compound (1.0 eq.), aniline (B41778) (1.1 eq.), and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a polar aprotic solvent like acetonitrile.

-

Reaction: The mixture is heated to reflux and the reaction progress is monitored by TLC.

-

Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated, and the product is purified by column chromatography.

Reactivity with Electrophiles

The double bond in this compound is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effect of the three chlorine atoms. This deactivation makes electrophilic addition reactions more challenging compared to simple alkenes.

Electrophilic Addition

Standard electrophilic addition reactions, such as hydrohalogenation or halogenation, are expected to be slow. If a reaction does occur, it would likely proceed via a carbocation intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) would add to the carbon atom that results in the more stable carbocation.

In the case of this compound, protonation at C-2 would lead to a carbocation at C-1, which is destabilized by the two electron-withdrawing chlorine atoms. Protonation at C-1 is unlikely. Therefore, the formation of a stable carbocation intermediate is disfavored, and the reaction may require harsh conditions or not proceed at all.

Caption: General scheme for electrophilic addition to this compound.

Generalized Experimental Protocol for Electrophilic Addition (e.g., Hydrobromination)

-

Setup: this compound is dissolved in a non-polar, inert solvent (e.g., dichloromethane) in a round-bottom flask.

-

Reagent Addition: The solution is cooled in an ice bath, and a solution of HBr in acetic acid is added dropwise with stirring.

-

Reaction: The reaction is allowed to proceed at low temperature and is monitored by GC or NMR for the consumption of the starting material.

-

Workup: The reaction mixture is washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which may then be purified by distillation or chromatography.

Summary of Reactivity

The reactivity of this compound is a tale of two sites. The vinylic chlorides at C-1 are largely unreactive to nucleophiles, while the allylic chloride at C-3 is a prime target for nucleophilic substitution, potentially leading to both direct and rearranged products. Conversely, the electron-poor nature of the double bond makes it a poor substrate for electrophilic addition, which would likely require forcing conditions if it proceeds at all. This contrasting reactivity offers opportunities for selective functionalization of the molecule.

Table 2: Predicted Reactivity Summary

| Reagent Type | Reactive Site | Predicted Reaction Type | Product Type(s) |

| Nucleophiles | C-3 (Allylic) | Sₙ2, Sₙ1, Sₙ' | Substituted butenes (direct and rearranged) |

| Nucleophiles | C-1 (Vinylic) | No Reaction | No Reaction |

| Electrophiles | C=C Double Bond | Electrophilic Addition | Halogenated butanes (likely low yield) |

Conclusion

This compound presents a challenging yet potentially rewarding substrate for organic synthesis. Its differentiated reactivity at the vinylic and allylic positions could be exploited for the selective introduction of functional groups. Further experimental investigation is required to fully elucidate the reaction pathways and optimize conditions for its transformation into valuable chemical intermediates. This guide provides a theoretical framework and practical starting points for researchers interested in exploring the chemistry of this intriguing molecule.

References

Methodological & Application

Application Notes and Protocols for 1,1,3-Trichloro-1-butene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,1,3-Trichloro-1-butene as a versatile building block in organic synthesis. The unique structural features of this chlorinated alkene, including a dichlorovinyl group and an allylic chloride, offer a range of reactive sites for the construction of diverse molecular architectures, particularly heterocyclic compounds and functionalized butenones.

Overview of Reactivity

This compound possesses two primary sites of reactivity that can be selectively targeted under different reaction conditions. The dichlorovinyl group is susceptible to hydrolysis to form a carboxylic acid precursor and can participate in cycloaddition reactions. The allylic chloride at the C-3 position is amenable to nucleophilic substitution, allowing for the introduction of a variety of functional groups.

Caption: Reactivity sites of this compound.

Synthesis of Substituted Pyrazoles

This compound serves as a precursor for the synthesis of 3-substituted-5-methylpyrazoles through a one-pot, two-step process. The initial hydrolysis of the dichlorovinyl group, followed by in-situ cyclization of the resulting 1,3-dicarbonyl intermediate with hydrazine (B178648) derivatives, provides a straightforward route to this important class of heterocycles. Pyrazoles are prevalent scaffolds in many pharmaceutical agents.

Experimental Protocol: Synthesis of 5-Methyl-1,3-diphenyl-1H-pyrazole

This protocol describes the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole from this compound and phenylhydrazine (B124118).

Reaction Scheme:

Caption: Synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 159.44 | 1.59 g | 0.01 |

| Phenylhydrazine | 108.14 | 1.08 g | 0.01 |

| Concentrated Sulfuric Acid | 98.08 | 5 mL | - |

| Ethanol (95%) | - | 20 mL | - |

| Water | 18.02 | 50 mL | - |

| Sodium Bicarbonate | 84.01 | As needed | - |

| Diethyl Ether | 74.12 | 50 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a 100 mL round-bottom flask, add this compound (1.59 g, 0.01 mol) and concentrated sulfuric acid (5 mL).

-

Heat the mixture with stirring at 100°C for 1 hour.

-

Cool the reaction mixture to room temperature and cautiously pour it onto 50 g of crushed ice.

-

Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 1-phenyl-1,3-butanedione intermediate.

-

Without further purification, add phenylhydrazine (1.08 g, 0.01 mol) and ethanol (20 mL) to the flask containing the crude diketone.

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Recrystallize the solid residue from ethanol to afford the pure 5-methyl-1,3-diphenyl-1H-pyrazole.

Expected Yield: ~75-85%

Characterization Data (Predicted):

| Compound | Appearance | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 5-Methyl-1,3-diphenyl-1H-pyrazole | White to off-white solid | 98-100 | 7.20-7.50 (m, 10H), 6.55 (s, 1H), 2.35 (s, 3H) | 151.2, 144.8, 139.5, 133.8, 129.1, 128.8, 128.4, 127.9, 125.7, 107.5, 14.2 |

Nucleophilic Substitution Reactions

The allylic chloride at the C-3 position of this compound is susceptible to nucleophilic attack, providing a pathway to introduce various functionalities. This allows for the synthesis of substituted butenes which can be valuable intermediates in multi-step syntheses.

Application Note: Synthesis of Substituted Amines and Thiols

Reaction with primary or secondary amines can lead to the formation of allylic amines. Similarly, reaction with thiols can yield allylic thioethers. These reactions typically proceed under basic conditions to neutralize the HCl generated.

Caption: Nucleophilic substitution on this compound.

Experimental Protocol: Synthesis of 3-Anilino-1,1-dichloro-1-butene

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 159.44 | 1.59 g | 0.01 |

| Aniline (B41778) | 93.13 | 0.93 g | 0.01 |

| Triethylamine (B128534) | 101.19 | 1.52 g (2.1 mL) | 0.015 |

| Dichloromethane (B109758) (DCM) | 84.93 | 20 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.59 g, 0.01 mol) and aniline (0.93 g, 0.01 mol) in dichloromethane (20 mL).

-

Add triethylamine (1.52 g, 2.1 mL, 0.015 mol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the desired product.

Expected Yield: ~60-75%

[3+2] Cycloaddition Reactions for Heterocycle Synthesis

While direct experimental evidence for [3+2] cycloaddition reactions with this compound is not extensively documented, its electron-deficient double bond makes it a potential dipolarophile for reactions with 1,3-dipoles such as azides and nitrile oxides.[1] This would provide a route to five-membered chlorinated heterocycles, which are of interest in medicinal chemistry.

Proposed Experimental Workflow: Synthesis of a Triazoline Derivative

This hypothetical protocol outlines a potential pathway for the synthesis of a triazoline from this compound and benzyl (B1604629) azide (B81097).

Caption: Proposed [3+2] cycloaddition of this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) |

| This compound | 159.44 |

| Benzyl Azide | 133.15 |

| Toluene (B28343) | 92.14 |

Proposed Procedure:

-

Dissolve this compound (1.0 eq) in toluene in a round-bottom flask equipped with a reflux condenser.

-

Add benzyl azide (1.1 eq) to the solution.